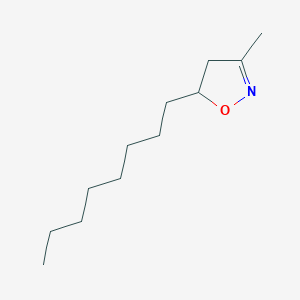

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Description

Significance of Heterocyclic Compounds in Molecular Design and Synthesis

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, pharmacology, and materials science. mdpi.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules, making them indispensable scaffolds in molecular design. mdpi.comresearchgate.net Over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug discovery. researchgate.net

These compounds provide a versatile framework for medicinal chemists to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.net Furthermore, heterocyclic structures are prevalent in a vast number of natural products, vitamins, and hormones, and they form the basis for many synthetic materials, including polymers and dyes. mdpi.comrsc.org Their ability to interact with a wide array of biological targets, such as enzymes and receptors, makes them a favored component in the development of new therapeutic agents. nih.govrsc.org

The 4,5-Dihydro-1,2-oxazole Ring System: Structural Features and Chemical Context

The 4,5-dihydro-1,2-oxazole, also known as 2-isoxazoline, is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This structure is a partially saturated version of the aromatic isoxazole (B147169) ring. The specific compound of focus, 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole , features a methyl group at position 3 and a long, hydrophobic octyl chain at position 5.

The key structural features of the 4,5-dihydro-1,2-oxazole ring include:

A five-membered ring creating a specific stereochemical environment.

An N-O bond, which is relatively weak and can be cleaved under reductive conditions, making these heterocycles useful synthetic intermediates for accessing 1,3-amino alcohols.

An imine (C=N) functionality embedded within the ring, which imparts specific reactivity.

Chiral centers, often at positions 4 and 5, depending on the substitution pattern, which is crucial for applications in asymmetric synthesis and pharmacology.

The chemical context of these molecules is dominated by their synthesis via the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. researchgate.netnih.gov This reaction is a powerful tool for constructing the isoxazoline (B3343090) ring with a high degree of regioselectivity. The substituents on both the nitrile oxide and the alkene determine the final substitution pattern of the resulting 4,5-dihydro-1,2-oxazole. The reactivity of the ring system itself includes nucleophilic addition to the C=N bond and ring-opening reactions. nih.gov

Historical Perspective on the Evolution of 4,5-Dihydro-1,2-oxazole Chemistry

The chemistry of oxazoles and their derivatives has a rich history, with initial syntheses dating back to the late 19th and early 20th centuries. Key historical synthetic methods for the parent oxazole (B20620) ring include the Robinson-Gabriel synthesis (1909) and the Fischer oxazole synthesis (1896). organic-chemistry.orgmdpi.com

The development of 4,5-dihydro-1,2-oxazole (2-isoxazoline) chemistry is intrinsically linked to the discovery and exploration of the 1,3-dipolar cycloaddition reaction by Rolf Huisgen in the mid-20th century. This reaction, specifically between nitrile oxides and alkenes, became the cornerstone for the synthesis of this heterocyclic system. researchgate.netnih.gov Early research focused on understanding the scope, mechanism, and regioselectivity of this transformation.

Over the decades, research has evolved to include:

Asymmetric Synthesis: The development of catalytic and stereoselective methods to control the chirality of the newly formed stereocenters in the isoxazoline ring.

Green Chemistry Approaches: The use of more environmentally benign solvents like water or deep eutectic solvents, and alternative energy sources such as microwave and ultrasound irradiation to promote the cycloaddition. nih.govmdpi.comcore.ac.uk

Catalysis: The introduction of metal catalysts, such as copper and ruthenium, to improve reaction rates, yields, and regioselectivity. rsc.orgnih.gov

Broader Applications: The expansion from fundamental synthetic studies to the use of isoxazolines as key intermediates in the total synthesis of complex natural products and as core scaffolds in medicinal chemistry. rsc.orgproquest.com

Overview of Research Trajectories for this compound and Analogues

Direct research specifically detailing the synthesis and application of This compound is limited in publicly accessible literature. However, the research trajectory for this compound and its close analogues can be confidently inferred from the extensive studies on 3,5-disubstituted-2-isoxazolines.

Synthesis: The primary and most efficient route for the synthesis of this compound is the 1,3-dipolar cycloaddition of acetonitrile (B52724) oxide (the nitrile oxide derived from acetaldehyde (B116499) oxime) with 1-decene (B1663960) (an eight-carbon terminal alkene). mdpi.com This reaction is expected to proceed with high regioselectivity, yielding the 3,5-disubstituted product exclusively.

Research Focus: The research interest in compounds like this compound generally falls into two main categories:

Synthetic Intermediates: The isoxazoline ring serves as a masked form of a β-hydroxy ketone or a γ-amino alcohol. The N-O bond can be cleaved to reveal these functional groups, which are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biologically Active Scaffolds: The isoxazoline ring itself is a "privileged scaffold" in medicinal chemistry. mdpi.comproquest.com Numerous 3,5-disubstituted isoxazolines have been investigated for a wide range of biological activities. The presence of a long alkyl chain, like the octyl group, significantly increases the lipophilicity of the molecule, which could be exploited in designing compounds intended to interact with lipid membranes or hydrophobic pockets of enzymes. Research on analogues suggests potential applications as antimicrobial or antioxidant agents. proquest.com

Below are tables detailing representative data for analogous compounds, illustrating the typical characterization and synthetic outcomes for this class of molecules.

Table 1: Synthesis of Representative 3,5-Disubstituted 2-Isoxazolines This interactive table showcases common synthetic methods and resulting yields for compounds analogous to the subject of this article.

| Entry | R Group (at C3) | Alkene | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | Styrene | 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | >95 | core.ac.uk |

| 2 | 4-Methoxyphenyl | Propargyl alcohol | (3-(4-methoxyphenyl)isoxazol-5-yl)methanol | 85 | mdpi.com |

| 3 | Thiophen-2-yl | Phenylacetylene | 5-Phenyl-3-(thiophen-2-yl)isoxazole | 90 | proquest.com |

Table 2: Spectroscopic Data for a Representative 3,5-Disubstituted 2-Isoxazoline Analogue This table provides an example of the kind of spectroscopic data used to characterize these compounds, based on 1-(4-methoxyphenyl)-N-(4-(5-(thiophen-2-yl)-4,5-dihydroisoxazol-3-yl)phenyl)methanimine.

| Data Type | Signal | Assignment | Reference |

|---|---|---|---|

| IR (cm⁻¹) | 1600 | C=N stretch | proquest.com |

| ¹H NMR (δ, ppm) | 3.45-3.54 (m) | CH of isoxazoline ring | proquest.com |

| 3.69-3.78 (m) | CH of isoxazoline ring | proquest.com | |

| 5.95 (m) | CH of isoxazoline ring | proquest.com | |

| 6.55-7.63 (m) | Aromatic Protons | proquest.com |

| Mass Spec (m/z) | 244 [M+] | Molecular Ion | proquest.com |

Structure

3D Structure

Properties

CAS No. |

1015-00-5 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

3-methyl-5-octyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C12H23NO/c1-3-4-5-6-7-8-9-12-10-11(2)13-14-12/h12H,3-10H2,1-2H3 |

InChI Key |

IZGOKSMDLTZGJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC(=NO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydro 1,2 Oxazoles

Classic Approaches to the 4,5-Dihydro-1,2-oxazole Scaffold

The traditional and most reliable methods for constructing the 4,5-dihydro-1,2-oxazole ring involve either the formation of the five-membered ring from two smaller components via cycloaddition or the cyclization of a pre-assembled linear precursor.

The 1,3-dipolar cycloaddition is a powerful and widely utilized pericyclic reaction for constructing five-membered heterocyclic rings. chegg.com It involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. youtube.com For the synthesis of 4,5-dihydro-1,2-oxazoles, the most important variant of this reaction is the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). researchgate.nettandfonline.com

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is the most common and efficient method for preparing the 2-isoxazoline ring. tandfonline.comnau.edu Nitrile oxides are typically generated in situ from precursor compounds such as aldoximes or nitroalkanes to avoid their rapid dimerization to form furoxans. researchgate.netresearchgate.net Common methods for generating nitrile oxides from aldoximes include oxidation with agents like chloramine-T, mercuric acetate, or Oxone. tandfonline.comresearchgate.net

The reaction mechanism is generally considered to be a concerted, pericyclic process where the three atoms of the nitrile oxide and two atoms of the alkene's double bond come together to form the five-membered ring in a single step. researchgate.netnih.gov This concerted mechanism means that the stereochemistry of the starting alkene is retained in the final product. chegg.com

For the specific synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, the reaction would involve the cycloaddition of acetonitrile (B52724) oxide (generated from acetaldoxime) with 1-decene (B1663960). The methyl group from the acetonitrile oxide becomes the substituent at the 3-position of the resulting ring, while the octyl group from 1-decene is attached to the 5-position.

Figure 1. Proposed synthesis of this compound via the 1,3-dipolar cycloaddition of acetonitrile oxide and 1-decene.

Figure 1. Proposed synthesis of this compound via the 1,3-dipolar cycloaddition of acetonitrile oxide and 1-decene.

The regioselectivity of the nitrile oxide-alkene cycloaddition—that is, the orientation of the nitrile oxide relative to the alkene—is a critical aspect of the synthesis. In the case of an unsymmetrical alkene like 1-decene, two regioisomers could potentially form: this compound and 3-methyl-4-octyl-4,5-dihydro-1,2-oxazole.

The outcome is largely governed by the electronic properties of the substituents on both the nitrile oxide and the alkene, with steric effects playing a secondary role. researchgate.net The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most combinations of nitrile oxides and alkenes, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrile oxide.

In the reaction between acetonitrile oxide and a terminal alkene like 1-decene, the orbital coefficients in the FMOs dictate that the oxygen atom of the nitrile oxide will bond to the more substituted carbon of the double bond (C2 of 1-decene), while the carbon atom of the nitrile oxide bonds to the less substituted, terminal carbon (C1 of 1-decene). This preference leads predominantly to the formation of the 5-substituted isoxazoline (B3343090), which in this case is this compound. The regiochemistry is primarily influenced by the electronic structure of the nitrile oxide system. researchgate.net

| Reactant 1 (Nitrile Oxide) | Reactant 2 (Alkene) | Primary Regioisomer |

| Acetonitrile oxide | 1-Decene | This compound |

| Benzonitrile oxide | Styrene | 3,5-Diphenyl-4,5-dihydro-1,2-oxazole |

| Acetonitrile oxide | Methyl acrylate | Methyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |

The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful variation of the [3+2] cycloaddition where the nitrile oxide and the alkene dipolarophile are part of the same molecule. nau.edursc.org This strategy is exceptionally useful for constructing complex polycyclic systems, as it allows for the simultaneous formation of two rings. nih.govmdpi.com The stereochemical outcome of INOC reactions can often be predicted using established stereochemical models. researchgate.net

The INOC strategy involves designing a linear precursor that contains, for example, an aldoxime group and a tethered alkene. Upon in situ generation of the nitrile oxide from the aldoxime, it undergoes a rapid intramolecular cycloaddition with the nearby double bond. nih.gov This method has been used to synthesize highly functionalized and fused isoxazoline systems, including those derived from sugars and other complex scaffolds. nih.gov

While a powerful tool for complex molecule synthesis, the INOC strategy is not the most direct or efficient method for preparing a simple, non-fused structure like this compound. The synthesis of the required linear precursor would be more complex than the direct intermolecular cycloaddition.

An alternative to cycloaddition is the construction of the 4,5-dihydro-1,2-oxazole ring via the cyclization of a suitable linear precursor that already contains the requisite C-C-C-N-O backbone.

The 4,5-dihydro-1,2-oxazole ring can be formed through the reaction of hydroxylamine (B1172632) or its derivatives with α,β-unsaturated carbonyl compounds. researchgate.net This method involves the initial Michael addition of the hydroxylamine nitrogen to the β-carbon of the unsaturated system, followed by intramolecular condensation between the hydroxyl group of the adduct and the carbonyl group, leading to cyclization and dehydration to form the isoxazoline ring.

To synthesize this compound via this route, a suitable precursor would be an α,β-unsaturated ketone such as undec-3-en-2-one. The reaction with hydroxylamine would proceed via the mechanism described above to yield the target heterocycle.

Figure 2. Proposed synthesis of this compound from the condensation of undec-3-en-2-one with hydroxylamine.

Figure 2. Proposed synthesis of this compound from the condensation of undec-3-en-2-one with hydroxylamine.

This approach provides a valuable alternative to the 1,3-dipolar cycloaddition, particularly when the required α,β-unsaturated carbonyl precursors are readily available.

Cyclization Reactions from Linear Precursors

Alternative Cyclization Pathways

While the most common method for synthesizing 4,5-dihydro-1,2-oxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, several alternative cyclization pathways offer distinct advantages in terms of substrate availability, reaction conditions, and control over regioselectivity. mdpi.comresearchgate.netrsc.org These methods often rely on the intramolecular cyclization of strategically functionalized acyclic precursors.

One prominent alternative is the intramolecular cyclization of O-propargylic hydroxylamines. organic-chemistry.orgorganic-chemistry.org This approach can be catalyzed by various metals, with silver nitrate adsorbed onto silica (B1680970) gel being a mild and efficient option. organic-chemistry.org For the synthesis of this compound, this would involve the cyclization of an unprotected N-hydroxyundec-2-yn-4-amine precursor.

Another significant pathway is the intramolecular oxidative cycloaddition of alkene-tethered aldoximes. This method can be effectively catalyzed by hypervalent iodine(III) species, which are generated in situ. nih.govmdpi.com The reaction proceeds through the formation of a nitrile oxide intermediate which then undergoes a rapid intramolecular cycloaddition. To target this compound, a precursor such as (E)-dodec-4-enal oxime would be required.

Reductive cyclization of γ,δ-nitroalkenes also provides a viable route to the 4,5-dihydro-1,2-oxazole ring system. This transformation can be achieved using various reducing agents. The synthesis of the target molecule via this route would begin with a nitroalkene, specifically 1-nitrododec-3-ene, which upon reduction would cyclize to form the desired product.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced a range of sophisticated and efficient methods for constructing the 4,5-dihydro-1,2-oxazole core. These strategies often employ catalytic systems to achieve high yields and selectivities under mild conditions, representing a significant improvement over classical stoichiometric methods.

Catalytic Methods in 4,5-Dihydro-1,2-oxazole Construction

Catalysis is at the forefront of modern synthetic chemistry, offering pathways that are more efficient, atom-economical, and environmentally benign. The construction of the 4,5-dihydro-1,2-oxazole ring has benefited immensely from the development of novel catalytic systems involving transition metals, organocatalysts, and phosphines.

Various transition metals have been shown to effectively catalyze the formation of isoxazoline rings. Gold and palladium catalysts are particularly noteworthy for their ability to activate alkynes and facilitate cyclization reactions under mild conditions. nih.govnih.gov

Gold catalysts, such as AuCl₃ or complexes like (PPh₃)AuCl/AgOTf, are highly effective in catalyzing the cycloisomerization of α,β-acetylenic oximes and the intramolecular cyclization of propargylic N-hydroxylamines. organic-chemistry.orgorganic-chemistry.org The synthesis of this compound could be envisioned through a gold-catalyzed cyclization of a precursor like tridec-3-yn-2-one O-methyl oxime.

Palladium catalysis offers a diverse set of transformations applicable to isoxazoline synthesis. nih.gov Palladium-catalyzed reactions can include cascade annulation/allylation of alkynyl oxime ethers or the intramolecular O-allylation of ketoximes. organic-chemistry.orgmdpi.com A plausible palladium-catalyzed route to the target molecule could involve the intramolecular cyclization of an allylic oxime precursor.

| Catalyst System | Substrate Type | Reaction Type | Typical Yields |

| AuCl₃ | α,β-Acetylenic Oximes | Cycloisomerization | Good to Excellent |

| (PPh₃)AuCl / AgOTf | Propargylic N-hydroxylamines | Intramolecular Cyclization | High |

| Pd₂(dba)₃ / TFP | N-Propargylamides | Coupling/Cyclization | Good |

| Palladium(II) Acetate | Allylic Oximes | Intramolecular O-allylation | Moderate to Good |

This table presents generalized data for the synthesis of oxazole (B20620) and isoxazoline systems.

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. In the context of 4,5-dihydro-1,2-oxazole synthesis, acid catalysis plays a significant role. Brønsted acids, such as p-toluenesulfonic acid (p-TsA), can catalyze the cyclization of intermediates formed during oxidation reactions. nih.gov For instance, an NBS-mediated oxidation of a hydroxylaminoalkyl furan (B31954) derivative generates an α,β-unsaturated ketone intermediate, which is then cyclized to the isoxazoline in the presence of catalytic p-TsA. nih.gov

Acid catalysis is also a key component in certain hypervalent iodine(III)-catalyzed reactions. The generation of the active hydroxy(aryl)iodonium tosylate precatalyst requires a catalytic amount of p-toluenesulfonic acid. This species then reacts with an aldoxime to generate a nitrile oxide, which subsequently cyclizes. nih.gov This synergistic catalytic system highlights an advanced strategy where an organocatalyst is essential for the turnover of the primary catalyst.

Phosphine-catalyzed annulation reactions, particularly [3+2] cycloadditions, represent a cornerstone of modern organocatalysis for constructing five-membered rings. acs.org This methodology typically involves the nucleophilic addition of a phosphine to an activated substrate, such as an allenoate or a Morita-Baylis-Hillman (MBH) carbonate, to generate a zwitterionic intermediate. researchgate.net This intermediate then acts as a three-carbon synthon that reacts with a two-atom partner.

While the direct application to form the N-O bond of an isoxazoline is less common, the principles can be adapted. A hypothetical phosphine-catalyzed route to this compound could involve the reaction of an activated acetaldehyde (B116499) equivalent (as the C-N-O component precursor) with an octyl-substituted electron-deficient alkene. More established is the use of phosphine catalysis to synthesize isoxazole (B147169) derivatives by reacting MBH carbonates with isoxazole-based alkenes, demonstrating the compatibility of the isoxazole core with these reaction conditions. researchgate.net

Electrochemical Synthesis and Mechanistic Studies

Electrosynthesis offers a green and sustainable alternative to conventional chemical redox reactions, utilizing electricity to drive chemical transformations. The synthesis of 4,5-dihydro-1,2-oxazoles has been successfully achieved using electrochemical methods, which allow for the in situ generation of reactive intermediates like nitrile oxides from stable precursors such as aldoximes. chemrxiv.orgstrath.ac.uknih.gov

The electrochemical synthesis of this compound would involve the reaction of acetaldehyde aldoxime with 1-decene in an undivided electrochemical cell. The aldoxime is anodically oxidized to generate the corresponding nitrile oxide intermediate, which then undergoes a cycloaddition with the alkene. chemrxiv.org

Detailed mechanistic studies, including in-situ reaction monitoring, kinetic modeling, and density functional theory (DFT) calculations, have provided significant insight into the reaction pathway. chemrxiv.orgnih.gov These studies support a stepwise, radical-mediated mechanism for the electrochemical process. This is in contrast to the often-hypothesized concerted pericyclic [3+2] cycloaddition pathway. The proposed radical mechanism involves the formation of an iminoxyl radical from the oxime, which then adds to the alkene, followed by radical-radical coupling to close the ring.

| Electrode Material | Solvent / Electrolyte | Substrates | Pathway |

| Carbon | Acetonitrile / Et₄NOTs | Aldoximes, Alkenes | Radical-mediated |

| Platinum | Acetonitrile / LiClO₄ | Aldoximes, Alkenes | Radical-mediated |

| Graphite/Nickel | DMSO / KI | Aromatic Ketones, Benzylamines | Ionic |

This table presents generalized data from electrochemical syntheses of isoxazolines and related oxazoles. chemrxiv.orgresearchgate.net

Multi-Component Reactions (MCRs) for 4,5-Dihydro-1,2-oxazole Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of 4,5-dihydro-1,2-oxazole derivatives.

One notable example is an ultrasound-assisted four-component reaction for the synthesis of novel 3,5-disubstituted isoxazoline-sulfonamide derivatives in water. nih.gov This method demonstrates good yields and represents a green approach to the synthesis of these compounds. Another multi-component strategy involves a one-pot, five-component reaction utilizing a synergistic catalytic system of CaCl2/K2CO3 to produce 3,5-disubstituted isoxazole secondary sulfonamides. nih.gov This approach is notable for its efficiency and the complexity of the molecules assembled in a single step.

Furthermore, a novel four-component reaction has been described that involves the nucleophilic addition of 4,5-dihydrooxazole derivatives to ortho-quinone methides generated in situ. nih.govacs.org This reaction, which joins four components in a single pot, leads to the formation of N-amino-benzylated phenols and showcases the utility of the 4,5-dihydrooxazole scaffold in complex MCRs. nih.govacs.org

Table 1: Examples of Multi-Component Reactions for 4,5-Dihydro-1,2-oxazole Scaffolds

| Number of Components | Reactants | Product | Catalyst/Solvent | Key Features |

| 4 | Hydroxylamine hydrochloride, Aromatic aldehydes, Primary amines, Propargyl bromide | 3,5-disubstituted isoxazoline-sulfonamides | Ultrasound/Water | Green synthesis, good yields nih.gov |

| 5 | Hydroxylamine hydrochloride, Aromatic aldehydes, Primary amines, Propargyl bromide, Saccharin | 3,5-disubstituted isoxazole secondary sulfonamides | CaCl2/K2CO3 | One-pot synthesis, high efficiency nih.gov |

| 4 | o-OBoc salicylaldehydes, Grignard reagents, 4,5-dihydrooxazoles | N-amino-benzylated phenols | Not specified | Forms complex products in a single step nih.govacs.org |

Green Chemistry Approaches to 4,5-Dihydro-1,2-oxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 4,5-dihydro-1,2-oxazoles to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

Ultrasound and Microwave-Assisted Synthesis:

The use of ultrasound and microwave irradiation as alternative energy sources has been shown to significantly accelerate the synthesis of 4,5-dihydro-1,2-oxazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgnih.gov For instance, the ultrasound-assisted synthesis of isoxazoline-sulfonamides in water provides a green and efficient route to these compounds. nih.gov Similarly, microwave-assisted [3 + 2] cycloaddition reactions of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) have been developed for the diastereoselective synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles. acs.org

Use of Greener Solvents:

The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Water has been successfully employed as a solvent in the ultrasound-assisted synthesis of isoxazolines. nih.govnih.gov Ionic liquids have also emerged as promising green solvents for the synthesis of oxazole derivatives due to their non-volatility, thermal stability, and recyclability. organic-chemistry.org An improved one-pot van Leusen oxazole synthesis has been reported using ionic liquids, allowing for the preparation of 4,5-disubstituted oxazoles in high yields, with the ionic liquid being recyclable for several runs without a significant loss of activity. organic-chemistry.org

Catalytic and Electrochemical Methods:

The development of novel catalytic systems and electrochemical approaches further contributes to the green synthesis of 4,5-dihydro-1,2-oxazoles. An electrochemical method for the synthesis of a broad range of substituted isoxazolines has been presented as a green and practical alternative to the use of hazardous and toxic redox reagents. researchgate.net This method allows for the conversion of both aryl and alkyl aldoximes into the desired isoxazolines in a regio- and diastereoselective manner. researchgate.net

Table 2: Overview of Green Chemistry Approaches to 4,5-Dihydro-1,2-oxazole Synthesis

| Green Approach | Methodology | Advantages |

| Alternative Energy Sources | Ultrasound-assisted synthesis | Reduced reaction times, improved yields, use of water as a solvent nih.govnih.gov |

| Microwave-assisted synthesis | Rapid and efficient synthesis, high yields, controlled diastereoselectivity acs.org | |

| Greener Solvents | Water | Environmentally benign, readily available |

| Ionic Liquids | Non-volatile, thermally stable, recyclable, high yields organic-chemistry.org | |

| Alternative Methodologies | Electrochemical synthesis | Avoids hazardous redox reagents, regio- and diastereoselective researchgate.net |

Chemical Reactivity and Transformations of 4,5 Dihydro 1,2 Oxazoles

Ring Opening Reactions

The susceptibility of the 4,5-dihydro-1,2-oxazole ring to cleavage under various conditions makes it a valuable precursor for a range of functionalized acyclic compounds.

The hydrolysis of the 4,5-dihydro-1,2-oxazole ring represents a fundamental transformation, typically yielding γ-amino alcohols. This reaction proceeds via the cleavage of the N-O bond, followed by reduction of the resulting imine or oxime functionality.

For instance, 4,5-dihydro-oxazoles anchored to a solid support like silica (B1680970) gel have been shown to undergo ready hydrolytic cleavage. researchgate.netrsc.org This process effectively unmasks the amino alcohol functionality, demonstrating the utility of the dihydro-oxazole ring as a protective group. In the case of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, acidic hydrolysis would be expected to yield 4-amino-2-dodecanol. The reaction likely commences with protonation of the nitrogen atom, followed by nucleophilic attack of water at the C5 position, leading to ring opening.

Table 1: Representative Hydrolytic Cleavage of 4,5-Dihydro-1,2-oxazoles

| Starting Material | Reagents and Conditions | Product |

| Silica-gel supported 4,5-dihydro-oxazole | Acidic medium | Supported amino alcohol |

| This compound (predicted) | H₃O⁺ | 4-Amino-2-dodecanol |

The interaction of 4,5-dihydro-1,2-oxazoles with various metal reagents can induce ring cleavage and subsequent skeletal rearrangements, offering pathways to complex molecular architectures. A notable example is the reaction with Grignard reagents. A multi-component reaction involving Grignard reagents, o-OBoc salicylaldehydes, and assorted 4,5-dihydrooxazoles results in N-amino-benzylated phenols after aqueous workup. nih.govnih.govacs.org This transformation proceeds through a zwitterionic dihydrooxazole intermediate. nih.govnih.govacs.org

For this compound, treatment with a Grignard reagent like methylmagnesium bromide in the presence of an appropriate electrophile could lead to the formation of a ring-opened product after hydrolysis.

Reductive cleavage of the 4,5-dihydro-1,2-oxazole ring is a common strategy to access γ-amino alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing a wide range of functional groups, including the N-O bond in the dihydro-oxazole ring. byjus.commasterorganicchemistry.comyoutube.comyoutube.com The reduction of this compound with LiAlH₄ is anticipated to proceed via hydride attack, leading to the cleavage of the N-O bond and subsequent reduction to furnish 4-amino-2-dodecanol.

Catalytic hydrogenation is another method for the reductive opening of the isoxazoline (B3343090) ring. However, the outcome can be dependent on the substrate and reaction conditions. For example, the catalytic hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles over palladium on carbon (Pd/C) has been shown to selectively reduce the nitro group while leaving the dihydroisoxazole (B8533529) ring intact. researchgate.net This suggests that under certain conditions, the dihydro-oxazole ring can be stable to catalytic hydrogenation.

Photochemical and pyrolytic conditions can also induce ring opening. For instance, photolysis of certain 5-oxo-2,5-dihydroisoxazole derivatives leads to the loss of carbon dioxide and the formation of an imino carbene, which can then undergo further reactions. researchgate.net

Table 2: Examples of Chemically Induced Ring Openings

| Starting Material | Reagents and Conditions | Product Type |

| This compound (predicted) | 1. LiAlH₄, Et₂O; 2. H₂O | γ-Amino alcohol |

| 3-(2-Nitrophenyl)-4,5-dihydroisoxazole | H₂, Pd/C | 3-(2-Aminophenyl)-4,5-dihydroisoxazole |

| Ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate | hv | Imidazo[2,1-a]isoquinolines and other rearranged products |

Ring Transformation Reactions to Other Heterocycles

The 4,5-dihydro-1,2-oxazole ring can serve as a template for the construction of other heterocyclic systems through various ring transformation reactions.

The transformation of 4,5-dihydro-1,2-oxazoles into furan (B31954) and pyran derivatives represents a valuable synthetic strategy. While direct conversion methods are not extensively documented, related transformations of oxazoles suggest potential pathways. For example, the thermal reaction of oxazoles with acetylenes is known to yield furans. youtube.com It is conceivable that a similar strategy, perhaps involving a dehydrogenation-cycloaddition sequence, could be applied to 4,5-dihydro-1,2-oxazoles.

The formation of pyran rings has been observed in reactions of dihydrooxazole intermediates. Specifically, a zwitterionic dihydrooxazole ortho-quinone methide precursor has been shown to lead to benzopyran adducts. nih.govnih.govacs.org This suggests that under appropriate conditions, the 4,5-dihydro-1,2-oxazole framework can be elaborated into a six-membered pyran ring system.

The expansion of the five-membered 4,5-dihydro-1,2-oxazole ring to a six-membered 1,2-oxazine ring is a plausible but not widely reported transformation. Such a reaction would likely involve the cleavage of the C4-C5 bond and the insertion of a one-atom component.

The synthesis of spirocyclic systems containing an isoxazoline ring is well-established, typically through 1,3-dipolar cycloaddition reactions where the isoxazoline ring is formed in the process. nih.govresearchgate.netrsc.orgsemanticscholar.org For example, the reaction of nitrile oxides with exocyclic methylene (B1212753) compounds can lead to the formation of spiro-isoxazolines. rsc.org A series of novel steroidal 16-spiroisoxazolines have been synthesized via 1,3-dipolar cycloadditions of aryl nitrile oxides to a steroidal methylene precursor. nih.gov Similarly, spiro-isoxazolines with an inherent lactone ring system have been synthesized through a 1,3-dipolar cycloaddition followed by intramolecular spirolactonization. nih.gov While these methods build the spiro-isoxazoline structure rather than transforming a pre-existing dihydro-1,2-oxazole, they highlight the accessibility of this structural motif.

Formation of Nitrogen-Containing Heterocycles

The 4,5-dihydro-1,2-oxazole ring can serve as a precursor for the synthesis of other nitrogen-containing heterocyclic systems through rearrangement reactions. These transformations often involve cleavage of the relatively weak N-O bond, followed by cyclization or rearrangement to form more stable aromatic or heteroaromatic structures.

One notable transformation is the conversion into fused pyridine (B92270) derivatives. For instance, appropriately functionalized isoxazoles can undergo annulation to form an isoxazolo[4,5-b]pyridine (B12869654) ring system. nih.govresearchgate.net This can be achieved through intramolecular cyclization of isoxazoles bearing suitable functional groups. nih.gov A key reaction in this context is the Boulton–Katritzky rearrangement, a process where a heterocyclic system rearranges into an isomeric one. nih.govresearchgate.net For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govacs.orgnih.govtriazol-4-yl)pyridines. nih.govresearchgate.net While this specific example starts from a fused system, the underlying principle of ring rearrangement highlights a potential pathway for transforming the core 4,5-dihydro-1,2-oxazole structure into different heterocyclic frameworks.

Functionalization and Derivatization of the 4,5-Dihydro-1,2-oxazole Core

The modification of the this compound structure can be achieved by targeting either the substituents attached to the ring or the ring itself.

Functionalization of the alkyl substituents at the C3 (methyl) and C5 (octyl) positions is governed by standard alkane chemistry, although influenced by the electronic nature of the heterocyclic ring.

C3-Methyl Group: The methyl group at the C3 position is adjacent to a C=N double bond. This proximity can render the alpha-protons slightly acidic. Under the influence of a very strong base, deprotonation could potentially occur, generating a nucleophilic center that can be reacted with various electrophiles. This would allow for the elongation or functionalization of the C3 side chain.

C5-Octyl Group: The octyl group at the C5 position is a saturated alkyl chain. Reactions on this chain would typically involve free-radical mechanisms, such as halogenation under UV light, to introduce functionality along the chain. The position of such a reaction would be statistically distributed, with a slight preference for the secondary carbons.

Additionally, the entire molecule can be anchored to a solid support, such as silica gel, which represents a form of functionalization. rsc.org This immobilization facilitates the use of the compound in solid-phase synthesis or as a supported catalyst, where the dihydro-oxazole ring can be cleaved hydrolytically to release a carboxylic acid while the amino alcohol portion remains on the support. rsc.org

The 4,5-dihydro-1,2-oxazole ring exhibits distinct reactivity towards electrophiles and nucleophiles, primarily centered around the imine nitrogen and the C5 position. nih.govacs.org

Electrophilic Attack: The sp²-hybridized nitrogen atom of the dihydrooxazole ring is nucleophilic and readily reacts with electrophiles. nih.govacs.org This includes Brønsted or Lewis acids, as well as alkylating or acylating agents. acs.org The initial reaction leads to the formation of a cationic oxazolium intermediate. nih.govacs.org This activation is the first step in many of the ring's transformations, including cationic ring-opening polymerization to form polyamides. nih.govacs.org

Nucleophilic Attack: The generated oxazolium intermediate is highly susceptible to attack by nucleophiles. This often results in ring-opening. The site of nucleophilic attack can vary:

Attack at C5: In the presence of a Lewis acid activator, aryl nucleophiles have been shown to add to the C5 position of the oxazolium intermediate. nih.govacs.org

Attack at C2: In a multi-component reaction, opportunistic water can attack the C2 position of an oxazolium intermediate during aqueous workup, leading to a ring-opened ester product. nih.govacs.org Similarly, other nucleophiles like chloride anions (from ethyl chloroformate) can attack the C2 position, cleaving the ring. nih.govacs.org

This sequence of electrophilic activation followed by nucleophilic ring-opening is a characteristic degradation and transformation pathway for the 4,5-dihydro-1,2-oxazole ring. nih.govacs.org

Table 1: Reactivity of the 4,5-Dihydro-1,2-oxazole Ring

| Reaction Type | Reagent/Condition | Intermediate | Product Type | Reference |

| Electrophilic Attack | Lewis Acids, Alkylating Agents | Oxazolium Cation | Activated Intermediate | nih.gov, acs.org |

| Nucleophilic Addition | Aryl Nucleophiles (with Lewis Acid) | Oxazolium Cation | C5-Substituted Ring-Opened Product | nih.gov, acs.org |

| Nucleophilic Ring-Opening | Water | Oxazolium Cation | Ring-Opened Ester | nih.gov, acs.org |

| Polymerization | Cationic Initiators | Oxazolium Cation | Polyamide | nih.gov, acs.org, nih.gov |

The this compound molecule is chiral, with a stereocenter at the C5 position. The conversion of a single enantiomer into a racemic mixture is known as racemization. wikipedia.org This process is significant as the two enantiomers may have different biological activities. wikipedia.org

The primary mechanisms for racemization typically involve the formation of an achiral intermediate. researchgate.netcardiff.ac.ukmanchester.ac.uk For the C5 stereocenter in this molecule, two principal pathways can be proposed:

Deprotonation/Reprotonation: The hydrogen atom at the C5 position is alpha to the C=N bond, which can increase its acidity. In the presence of a base, this proton can be removed to form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus a racemic mixture. researchgate.netcardiff.ac.uk This general-base-catalyzed process is a common mechanism for racemization. researchgate.net

Ring-Opening/Ring-Closing: Racemization can also proceed through a mechanism involving the cleavage and reformation of the heterocyclic ring. researchgate.net For the 4,5-dihydro-1,2-oxazole ring, this could involve the cleavage of the N-O bond to form an achiral open-chain intermediate, such as an α,β-unsaturated oxime or a related species. Re-cyclization of this achiral intermediate would then produce a racemic mixture of the starting heterocycle.

The specific conditions, such as pH and the presence of catalysts, would determine which pathway is dominant. researchgate.net

Stability and Degradation Pathways

The stability of the 4,5-dihydro-1,2-oxazole ring is finite, and it is susceptible to degradation under various conditions, primarily through ring-opening reactions.

The most prominent degradation pathway is initiated by electrophilic attack on the ring nitrogen, as detailed in section 3.3.2. This forms an oxazolium cation, which is an activated intermediate. nih.govacs.org This cation is then vulnerable to attack by even weak nucleophiles, including water, leading to hydrolytic cleavage of the ring. nih.govacs.orgrsc.org This hydrolytic instability means that under aqueous acidic or certain Lewis acidic conditions, the ring will open to form N-(2-hydroxyalkyl)amides or related ester products. nih.govacs.org

Another degradation route is through thermal stress. While generally stable at moderate temperatures, high temperatures can promote elimination or rearrangement reactions. For instance, some related oxazoline (B21484) derivatives have been shown to rearrange or eliminate substituents upon heating. acs.org Cationic ring-opening polymerization is another process that consumes the monomeric dihydrooxazole, effectively being a degradation pathway for the individual molecule to form a larger polymer structure. nih.govacs.orgnih.gov

Stereochemical Considerations in 4,5 Dihydro 1,2 Oxazole Synthesis and Reactions

Diastereoselective Synthetic Routes

The diastereoselective synthesis of 4,5-dihydro-1,2-oxazoles is commonly achieved through [3+2] cycloaddition reactions, where the stereochemical outcome is influenced by the nature of the reactants and reaction conditions. One of the most prevalent methods is the reaction of nitrile oxides with alkenes. For the synthesis of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole, this would involve the reaction of acetonitrile (B52724) oxide with 1-decene (B1663960). The diastereoselectivity of this process can be controlled by the use of chiral auxiliaries or by substrate-controlled approaches where existing stereocenters in the alkene or nitrile oxide precursor direct the stereochemical course of the cycloaddition.

Another approach involves the cyclocondensation of β-hydroxy oximes. The relative stereochemistry of the newly formed C4 and C5 centers can be influenced by the stereochemistry of the β-hydroxy oxime precursor. For instance, the reduction of a β-keto oxime to the corresponding β-hydroxy oxime can be performed diastereoselectively, which then translates into a specific diastereomer of the final 4,5-dihydro-1,2-oxazole upon cyclization.

Multicomponent reactions also offer a pathway to diastereomerically enriched 4,5-dihydro-1,2-oxazoles. For example, a one-pot method joining multiple components can lead to N-substituted 3,4-dihydro-2H-1,3-benzoxazines with good diastereoselectivities, and similar principles can be applied to the synthesis of 4,5-dihydro-1,2-oxazoles. acs.org The choice of starting materials and reaction conditions plays a crucial role in directing the diastereoselectivity of these complex transformations.

The following table summarizes potential diastereoselective routes to this compound.

| Reaction Type | Reactants | Key Control Element | Expected Outcome for this compound |

| [3+2] Cycloaddition | Acetonitrile oxide and 1-decene | Chiral auxiliary on the alkene or nitrile oxide | Diastereomerically enriched product |

| Cyclocondensation | β-Hydroxy oxime derived from a β-keto oxime | Diastereoselective reduction of the ketone | Control over the relative stereochemistry at C4 and C5 |

| Multicomponent Reaction | Aldehyde, hydroxylamine (B1172632), and an octyl-containing component | Catalyst and reaction conditions | Potential for high diastereoselectivity in a single step |

Enantioselective Synthesis of Chiral 4,5-Dihydro-1,2-oxazoles

The synthesis of enantiomerically pure 4,5-dihydro-1,2-oxazoles is of significant interest for applications in medicinal chemistry and as chiral building blocks. Several strategies have been developed to achieve enantioselectivity in the synthesis of this heterocyclic system.

One of the most effective methods is the use of chiral catalysts in the [3+2] cycloaddition reaction between nitrile oxides and alkenes. Chiral Lewis acids can coordinate to the alkene, creating a chiral environment that directs the approach of the nitrile oxide, leading to the preferential formation of one enantiomer of the 4,5-dihydro-1,2-oxazole product.

Another approach involves the use of chiral auxiliaries attached to either the nitrile oxide precursor or the alkene. mdpi.com The auxiliary imparts facial selectivity to the cycloaddition, and its subsequent removal affords the enantiomerically enriched product. Carbohydrates, for example, can serve as effective chiral auxiliaries due to their ready availability and multiple stereogenic centers. mdpi.com

Furthermore, enzymatic resolutions of racemic 4,5-dihydro-1,2-oxazoles or their precursors can be employed to separate enantiomers. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of a precursor alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

The table below outlines common enantioselective strategies applicable to the synthesis of this compound.

| Strategy | Description | Key Component |

| Catalytic Asymmetric [3+2] Cycloaddition | A chiral catalyst promotes the cycloaddition of a nitrile oxide and an alkene. | Chiral Lewis Acid or Organocatalyst |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome. | Carbohydrate-based or other readily available chiral molecules |

| Kinetic Resolution | An enzyme or chiral reagent selectively reacts with one enantiomer of a racemic mixture. | Lipases or other hydrolases |

Control of Relative and Absolute Stereochemistry at C4 and C5

The control of both the relative (cis/trans) and absolute (R/S) stereochemistry at the C4 and C5 positions is paramount in the synthesis of specific stereoisomers of this compound. The relative stereochemistry is often determined by the mechanism of the ring-forming reaction. For instance, in a concerted [3+2] cycloaddition, the stereochemistry of the starting alkene is transferred to the product. A cis-alkene will generally lead to a cis-substituted 4,5-dihydro-1,2-oxazole, while a trans-alkene will yield the trans-diastereomer.

The absolute stereochemistry is controlled by introducing a source of chirality into the reaction. As discussed in the previous section, this can be a chiral catalyst, a chiral auxiliary, or a chiral substrate. The choice of the chiral source and its interaction with the reactants dictates the facial selectivity of the reaction and, consequently, the absolute configuration of the newly formed stereocenters at C4 and C5.

For example, in the synthesis of a specific enantiomer of this compound via a chiral Lewis acid-catalyzed cycloaddition, the (R) or (S) configuration at C5 would be determined by which face of the 1-decene is preferentially attacked by the nitrile oxide, a preference induced by the chiral ligand on the Lewis acid.

Stereochemical Implications of Ring Transformations and Cleavage Reactions

The 4,5-dihydro-1,2-oxazole ring is a versatile synthetic intermediate that can undergo various transformations, often with significant stereochemical consequences. The cleavage of the N-O bond is a particularly useful reaction that can unmask other functional groups with retention or inversion of stereochemistry at C4 and C5.

Reductive cleavage of the N-O bond, typically with reagents like Raney nickel or zinc in acetic acid, can lead to the formation of γ-amino alcohols. The stereochemistry of the starting 4,5-dihydro-1,2-oxazole is often retained in the product, making this a valuable method for the stereoselective synthesis of these important compounds.

Ring-opening reactions can also be initiated by acid or base catalysis. For instance, hydrolysis of the 4,5-dihydro-1,2-oxazole ring can lead to β-hydroxy ketones, where the stereocenters at the former C4 and C5 positions can be preserved. The conditions of the hydrolysis can influence whether the stereochemistry is retained or epimerized.

The following table details some ring transformations and their stereochemical outcomes.

| Transformation | Reagents | Product | Stereochemical Outcome |

| Reductive N-O Bond Cleavage | Raney Ni, H₂ | γ-Amino alcohol | Retention of stereochemistry at C4 and C5 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | β-Hydroxy ketone | Potential for retention or epimerization depending on conditions |

| Base-Catalyzed Ring Opening | NaOH | β-Hydroxy oxime | Generally proceeds with retention of stereochemistry |

Chiral Resolution Techniques for 4,5-Dihydro-1,2-oxazole Enantiomers

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. These methods are crucial for obtaining enantiomerically pure compounds for biological testing or as chiral synthons.

One classical method is the formation of diastereomeric salts. The racemic 4,5-dihydro-1,2-oxazole, which is basic due to the nitrogen atom, can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the 4,5-dihydro-1,2-oxazole. nih.gov

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale resolution of enantiomers. nih.gov

Kinetic resolution, as mentioned earlier, can also be considered a resolution technique where one enantiomer is selectively transformed into another compound, allowing for the separation of the remaining unreacted enantiomer.

Advanced Synthetic Applications of 3 Methyl 5 Octyl 4,5 Dihydro 1,2 Oxazole and Its Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The 4,5-dihydro-1,2-oxazole ring is a stable yet readily transformable functional group, making it an ideal masked equivalent for various other functionalities. This characteristic has led to its extensive use as a synthetic intermediate in the construction of complex molecular targets.

Precursors for the Synthesis of Complex Organic Molecules

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a key precursor in the synthesis of a variety of complex organic molecules. The isoxazoline (B3343090) ring can be considered a protected form of a 1,3-amino alcohol or a β-hydroxy ketone, which can be unmasked under specific reductive or hydrolytic conditions. This strategy is particularly useful in multi-step syntheses where the direct introduction of these functional groups might be incompatible with other reagents or reaction conditions. The long octyl chain also imparts significant lipophilicity to the molecule, influencing its solubility and reactivity in different solvent systems.

The synthesis of natural products and their analogs often utilizes the isoxazoline moiety as a linchpin for assembling key fragments. rsc.org The controlled cleavage of the N-O bond allows for the stereoselective introduction of new functional groups, which is a critical aspect of complex molecule synthesis.

Synthetic Pathways to Polyfunctionalized Compounds

The true synthetic versatility of this compound is most evident in its conversion to a wide array of polyfunctionalized compounds. The cleavage of the relatively weak N-O bond is the key step in these transformations, which can be achieved through various reductive or hydrolytic methods.

β-Hydroxy Ketones: One of the most common applications of 3,5-disubstituted-4,5-dihydro-1,2-oxazoles is their conversion to β-hydroxy ketones. This transformation is typically achieved through reductive cleavage of the N-O bond, often using reagents like Raney nickel in the presence of an acid or a Lewis acid such as AlCl₃ in aqueous methanol. beilstein-journals.orgnih.gov The initial reduction of the N-O bond yields a β-hydroxy imine, which is then hydrolyzed in situ to the corresponding β-hydroxy ketone. This method provides a reliable route to 4-hydroxy-2-dodecanone from this compound. The reaction conditions are generally mild and tolerate a variety of other functional groups. beilstein-journals.org

α,β-Unsaturated Ketones: The β-hydroxy ketones obtained from the ring opening of this compound can be readily dehydrated to form α,β-unsaturated ketones. This two-step sequence provides a strategic method for synthesizing these important building blocks from simple precursors. The dehydration is typically carried out under acidic or basic conditions.

β-Amino Alcohols: Reductive cleavage of the isoxazoline ring without subsequent hydrolysis of the intermediate imine can lead to the formation of γ-amino alcohols, which are valuable building blocks in medicinal chemistry. nih.gov More direct routes to β-amino alcohols often involve the reduction of the isoxazoline ring with stronger reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org This transformation converts this compound into 4-amino-2-dodecanol.

β-Amino Acids: The isoxazoline ring can also serve as a precursor to β-amino acids. mdpi.comhilarispublisher.com This transformation typically involves the oxidative cleavage of the ring system. β-Amino acids are important components of various biologically active peptides and small molecule pharmaceuticals. hilarispublisher.com

Scaffold for Novel Molecular Architectures

The inherent ring strain and reactivity of the 4,5-dihydro-1,2-oxazole ring make it an excellent scaffold for the construction of more complex molecular architectures, including fused and spirocyclic systems.

Construction of Fused and Spirocyclic Systems

Fused Systems: Intramolecular cycloaddition reactions are a powerful tool for the synthesis of fused ring systems. nih.gov A common strategy involves tethering an unsaturated functional group to the isoxazoline core. Upon activation, the tethered group can undergo an intramolecular reaction with the isoxazoline ring or a functional group derived from it, leading to the formation of a new fused ring. For instance, an unsaturated side chain attached to the C5 position of the isoxazoline ring can participate in an intramolecular nitrile oxide cycloaddition (INOC) to form a bicyclic system. nih.gov

Spirocyclic Systems: Spiro-isoxazolines are readily accessible through the 1,3-dipolar cycloaddition of nitrile oxides with exocyclic alkenes. rsc.orgresearchgate.netresearchgate.net In this approach, a nitrile oxide, which can be generated in situ from an aldoxime, reacts with an alkene that is part of a carbocyclic or heterocyclic ring to form a spirocyclic isoxazoline. This methodology has been used to synthesize a variety of novel spiro compounds. rsc.orgresearchgate.netresearchgate.net The regioselectivity of the cycloaddition is generally high, with the spiro center being formed at the C5 position of the isoxazoline ring. researchgate.net

Incorporation into Macrocycles and Supramolecular Structures

While less common, the incorporation of the 4,5-dihydro-1,2-oxazole moiety into macrocyclic structures is an emerging area of research. The defined geometry and potential for further functionalization make the isoxazoline ring an attractive component for the design of novel macrocycles. Ring-closing metathesis (RCM) of a diene-containing isoxazoline precursor is a plausible strategy for the synthesis of such macrocycles.

In the realm of supramolecular chemistry, related oxazole-containing compounds have been shown to act as ligands in the formation of coordination polymers. The nitrogen and oxygen atoms of the heterocyclic ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

Applications in Materials Science Research

The unique electronic and structural properties of this compound and its derivatives have led to their investigation in the field of materials science. A notable application is their use as ligands in coordination chemistry and catalysis. The nitrogen and oxygen heteroatoms can chelate to transition metals, and the resulting metal complexes can exhibit catalytic activity. For instance, oxazoline-containing ligands are widely used in asymmetric catalysis. While specific applications for the 3-methyl-5-octyl derivative are not extensively documented, the general principles of oxazoline-based ligands can be extended to this compound. The long octyl chain could be advantageous in tuning the solubility of the catalyst in nonpolar media or for creating specific steric environments around the metal center.

Furthermore, the isoxazoline ring can be incorporated into polymer backbones or as pendant groups. Ring-opening metathesis polymerization (ROMP) of strained bicyclic olefins containing an isoxazoline moiety is a potential route to novel functional polymers. The subsequent cleavage of the isoxazoline rings within the polymer could provide a method for post-polymerization modification, allowing for the introduction of a variety of functional groups along the polymer chain.

Building Blocks for Polymeric Systems (e.g., Poly(2-oxazolines) as analogous structures)

While direct polymerization of this compound is not extensively documented, its structural similarity to 2-oxazolines suggests its potential as a monomer for synthesizing novel polymeric materials. Poly(2-oxazolines) (PAOx) are a class of polymers known for their biocompatibility and tunable properties, typically prepared through cationic ring-opening polymerization (CROP). researchgate.netresearchgate.netnih.gov The CROP mechanism involves the initiation, propagation, and termination steps, allowing for the creation of well-defined polymer architectures. researchgate.net

The analogous 4,5-dihydro-1,2-oxazole ring in this compound could potentially undergo a similar ring-opening polymerization, leading to a new class of polymers. The polymerization of 2-oxazoline monomers with various side chains has been shown to produce polymers with a wide range of properties, from hydrophilic to hydrophobic. nih.gov In this context, the octyl group on the this compound monomer would be expected to impart significant hydrophobicity to the resulting polymer. Such a characteristic is desirable for applications requiring non-polar materials or for creating amphiphilic block copolymers when combined with hydrophilic monomers.

The properties of the resulting polymer would be highly dependent on the nature of the substituents. For instance, polymers derived from 2-[2-(perfluoroalkyl)ethyl]-2-oxazolines exhibit high crystallinity and are soluble in fluorinated solvents. researchgate.net Similarly, the incorporation of the octyl side chain from this compound would likely influence the polymer's solubility, thermal properties, and self-assembly behavior in solution. The living nature of CROP could allow for the synthesis of block copolymers with tailored properties. researchgate.netnih.gov

| Monomer Feature | Potential Influence on Polymer Properties |

| 4,5-dihydro-1,2-oxazole ring | Potential for cationic ring-opening polymerization. |

| 3-Methyl group | May influence polymer tacticity and thermal stability. |

| 5-Octyl group | Expected to increase hydrophobicity, affect solubility, and lower the glass transition temperature. |

Components in Liquid Crystalline Materials Development

The synthesis and investigation of 3,5-disubstituted 4,5-dihydro-1,2-oxazoles have demonstrated their potential as new liquid crystalline materials. tandfonline.com The incorporation of heterocyclic rings is a well-established strategy in the design of thermotropic liquid crystals, as these rings can introduce dipoles and alter molecular geometry, which are crucial factors for the formation of mesophases. arkat-usa.orgresearchgate.net

Research on new liquid crystalline 3,5-disubstituted 4,5-dihydro-1,2-oxazoles has shown that these compounds can be synthesized through the interaction of corresponding oximes with unsaturated compounds. tandfonline.com The resulting isoxazoline derivatives have been found to exhibit mesomorphic properties. The specific nature of the substituents at the 3 and 5 positions plays a critical role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. arkat-usa.org

| Structural Feature | Influence on Liquid Crystalline Properties |

| Dihydro-1,2-oxazole Core | Provides a rigid, polarizable unit contributing to the mesogenic character. tandfonline.comresearchgate.net |

| 5-Octyl Chain | A flexible tail that can promote the formation of various mesophases and influence transition temperatures. |

| 3-Methyl Group | Affects the overall molecular shape and packing efficiency in the liquid crystalline state. |

Based on studies of similar heterocyclic liquid crystals, one could anticipate the following potential mesophases for derivatives of this compound, depending on further molecular modifications:

| Potential Mesophase | Controlling Molecular Factors |

| Nematic (N) | Elongated molecular shape, moderate intermolecular forces. |

| Smectic C (SmC) | Tilted arrangement of molecules in layers, often promoted by lateral dipoles. arkat-usa.org |

| Smectic A (SmA) | Layered structure with molecules aligned perpendicular to the layer planes, can be favored by increased polarizability. arkat-usa.org |

Exploration in Organic Electronics (e.g., as part of extended π-systems)

The application of this compound in organic electronics is an area of exploratory interest. Heterocyclic compounds are fundamental building blocks in the design of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are dictated by their molecular structure, particularly the extent of π-conjugation.

While the 4,5-dihydro-1,2-oxazole ring itself is not aromatic, it can be incorporated as a linking or modifying unit within a larger conjugated system. The nitrogen and oxygen heteroatoms can influence the electron density and energy levels of the molecule. The true potential of this compound in this field would likely be realized through its derivatization to create more extended π-systems. For example, the dihydro-1,2-oxazole ring could be part of a molecule that also contains aromatic or other unsaturated moieties.

The octyl group is a particularly relevant feature for applications in organic electronics. Long alkyl chains are frequently appended to conjugated molecules to improve their solubility in organic solvents. smolecule.com This enhanced solubility is crucial for solution-based processing techniques, such as spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area electronic devices. The octyl chain can also influence the solid-state packing of the molecules, which in turn affects charge transport properties.

The dihydro-1,2-oxazole moiety could also serve as a versatile chemical handle for further functionalization, allowing for the fine-tuning of the electronic and physical properties of the target material. While direct evidence for the use of this compound in organic electronics is not yet established, its structural components suggest a plausible role in the development of new functional organic materials.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 4,5 Dihydro 1,2 Oxazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For complex structures like substituted 4,5-dihydro-1,2-oxazoles, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, while multi-dimensional NMR techniques are indispensable for unambiguous assignments.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for establishing the intricate network of atomic connections and the spatial arrangement of atoms within the 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduslideshare.net In the case of this compound, COSY would reveal correlations between the protons on the dihydro-1,2-oxazole ring (at C4 and C5) and along the octyl chain, allowing for the tracing of the carbon backbone through its attached protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It provides a direct link between the proton and carbon spectra, confirming which protons are attached to which carbon atoms. For instance, the methyl protons would show a correlation to the methyl carbon, and the methine proton at C5 would correlate with the C5 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu HMBC is vital for piecing together the molecular skeleton, especially in connecting fragments that are not directly bonded to each other via protons. For example, it would show correlations between the C3-methyl protons and the C3 carbon of the ring, as well as the C4 carbon. It would also be instrumental in connecting the octyl substituent to the C5 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are directly bonded. slideshare.netresearchgate.net NOESY is particularly powerful for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the 4,5-dihydro-1,2-oxazole ring.

A hypothetical set of NMR data for this compound is presented below:

Interactive Data Table: Hypothetical NMR Data for this compound

| Technique | Observed Correlations | Interpretation |

| ¹H NMR | δ 4.5 (m, 1H, H-5), δ 2.8 (dd, 1H, H-4a), δ 2.6 (dd, 1H, H-4b), δ 1.9 (s, 3H, CH₃ at C3), δ 1.5-1.2 (m, 14H, octyl CH₂), δ 0.9 (t, 3H, octyl CH₃) | Provides initial chemical shift and multiplicity information for the different proton environments. |

| ¹³C NMR | δ 158 (C3), δ 80 (C5), δ 40 (C4), δ 35-22 (octyl carbons), δ 14 (octyl CH₃), δ 12 (CH₃ at C3) | Shows the chemical shifts for all carbon atoms in the molecule. |

| COSY | H-5 ↔ H-4a, H-4b; H-5 ↔ CH₂ of octyl; Correlations within the octyl chain protons. | Confirms the connectivity of protons on the dihydro-1,2-oxazole ring and the attachment of the octyl group at C5. |

| HSQC | C3-CH₃ ↔ H of CH₃; C5 ↔ H-5; C4 ↔ H-4a, H-4b; Correlations for each carbon and its directly attached proton(s) in the octyl chain. | Maps each proton to its directly bonded carbon atom. |

| HMBC | H of CH₃ at C3 ↔ C3, C4; H-5 ↔ C3, C4; H of CH₂ next to C5 ↔ C4, C5. | Establishes the overall carbon framework by showing long-range proton-carbon connectivities. |

| NOESY | Spatial correlations between the C3-methyl group and the H-4 protons, and between the H-5 proton and the first methylene (B1212753) group of the octyl chain. | Provides information on the through-space proximity of protons, aiding in conformational and stereochemical analysis. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized compound like this compound.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₃NO |

| Calculated Exact Mass | 200.1807 |

| Observed m/z [M+H]⁺ | 200.1805 |

| Mass Accuracy | < 1 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 4,5-dihydro-1,2-oxazoles, characteristic fragmentation pathways involve cleavage of the heterocyclic ring. researchgate.net The analysis of these fragments helps to confirm the presence of the dihydro-1,2-oxazole core and the nature of its substituents. Common fragmentation patterns include the loss of the substituent at the 5-position and retro-cycloaddition reactions.

A plausible fragmentation pattern for this compound would involve the initial loss of the octyl side chain, followed by further fragmentation of the heterocyclic ring.

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the vibrations of its chemical bonds.

Characterization of Functional Groups and Ring Stretches

IR and Raman spectroscopy are complementary techniques that are highly effective for identifying key structural features. In this compound, these techniques would be used to confirm the presence of the C=N double bond within the dihydro-1,2-oxazole ring, as well as the C-O single bond and the various C-H bonds of the methyl and octyl groups. The stretching and bending vibrations of the heterocyclic ring itself also give rise to a characteristic fingerprint in the vibrational spectra. mdpi.com

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data for this compound

| Technique | Frequency (cm⁻¹) | Assignment |

| Infrared (IR) | ~1650 | C=N stretch of the dihydro-1,2-oxazole ring |

| ~1250 | C-O stretch | |

| 2960-2850 | C-H stretching of the octyl and methyl groups | |

| 1460-1370 | C-H bending of the octyl and methyl groups | |

| Raman | ~1650 | C=N stretch (often stronger in Raman than IR) |

| ~850 | Ring breathing mode |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously determining its absolute configuration, provided a suitable single crystal can be obtained.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which can then be used to construct a detailed model of the molecular structure.

Detailed Research Findings:

A thorough review of published research indicates that no specific X-ray crystallographic data for this compound has been reported. While studies on other substituted 4,5-dihydro-1,2-oxazole derivatives have utilized this technique to confirm their structures, these findings are not directly applicable to the unique substitution pattern of the title compound. researchgate.netresearchgate.netmdpi.com For instance, the crystal structure of a different derivative, 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole, was determined to confirm its synthesis. researchgate.net Similarly, X-ray analysis has been crucial in confirming the stereochemistry of other heterocyclic compounds resulting from cycloaddition reactions. mdpi.com

In a hypothetical crystallographic study of this compound, the expected data would be presented in a table similar to the one below.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Value |

| Chemical Formula | C12H23NO |

| Formula Weight | 197.32 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

This table is for illustrative purposes only, as no experimental data for the specified compound has been found.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical methods are essential for studying chiral molecules, providing information on their absolute configuration and enantiomeric purity. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. The two primary chiroptical methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral compound can often be determined. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational transitions within the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. mdpi.com

Detailed Research Findings:

As with crystallographic data, there is no published research detailing the use of chiroptical methods for the enantiomeric purity assessment or absolute configuration determination of this compound. The application of these techniques has been demonstrated for other complex chiral molecules, where ECD and VCD, in conjunction with computational methods, have successfully assigned absolute configurations. mdpi.com

For a hypothetical analysis of this compound, one would expect to see a data table summarizing the key findings from the chiroptical analysis.

| Hypothetical Chiroptical Data for this compound | |

| Technique | Observed Data |

| Optical Rotation [α]D | Data not available |

| Electronic Circular Dichroism (ECD) | |

| Solvent | e.g., Methanol |

| Wavelength (nm) / Δε (M⁻¹cm⁻¹) | Data not available |

| Vibrational Circular Dichroism (VCD) | |

| Solvent | e.g., CDCl₃ |

| Wavenumber (cm⁻¹) / Δε (M⁻¹cm⁻¹) | Data not available |

This table is for illustrative purposes only, as no experimental data for the specified compound has been found.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4,5-dihydro-1,2-oxazoles traditionally relies on the [3+2] cycloaddition of nitrile oxides with alkenes. However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.